4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride
Overview
Description
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride, also known as SR-95531, is a selective antagonist of gamma-aminobutyric acid type A (GABA-A) receptors. It is widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes.
Mechanism of Action
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride is a competitive antagonist of GABA-A receptors. It binds to the same site on the receptor as the neurotransmitter GABA, but does not activate the receptor. By blocking the action of GABA, this compound reduces the inhibitory tone of GABAergic neurotransmission and enhances the excitability of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the firing rate of neurons in the hippocampus and amygdala, two brain regions involved in learning, memory, and emotion. It has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. This compound has been shown to have anxiogenic and pro-convulsant effects in animal models, indicating that it may be useful in studying anxiety and epilepsy.
Advantages and Limitations for Lab Experiments
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride has several advantages as a research tool. It is highly selective for GABA-A receptors and does not bind to other neurotransmitter receptors. It is also reversible and has a short half-life, allowing for precise control of GABAergic neurotransmission. However, this compound has several limitations. It is not effective in blocking all subtypes of GABA-A receptors, and its potency varies depending on the subtype. It is also sensitive to temperature and pH changes, which can affect its activity.
Future Directions
There are several future directions for research on 4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride. One direction is to study the effects of this compound on synaptic plasticity, the ability of synapses to change their strength in response to activity. Another direction is to investigate the role of GABA-A receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is a need for more selective and potent GABA-A receptor antagonists that can be used to study the specific roles of different GABA-A receptor subtypes.
Scientific Research Applications
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride is widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes. It is used to block GABA-A receptors and investigate the effects of GABAergic neurotransmission on behavior, cognition, and synaptic plasticity. It is also used to study the role of GABA-A receptors in epilepsy, anxiety, depression, and addiction.
properties
IUPAC Name |
4-[4-(4-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-2-12-20-16-5-7-17(8-6-16)21-13-4-3-9-18-10-14-19-15-11-18;/h2,5-8H,1,3-4,9-15H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICHTSKTLARML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)OCCCCN2CCOCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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